4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfide
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Overview
Description
4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfide is a chemical compound with the molecular formula C6H10N2S2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Similar compounds have been shown to act as ligands, coordinating through the nitrogen atom .
Mode of Action
It’s known that similar derivatives have been shown to stimulate cotyledon growth and polysome assembly .
Result of Action
Similar compounds have been shown to stimulate cotyledon growth and polysome assembly , suggesting potential effects at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfide typically involves the reaction of 4-methyl-1,2,3-thiadiazole with propyl sulfide under controlled conditions. The detailed synthetic route and reaction conditions can vary, but generally, it involves the use of appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, using larger reactors, and ensuring proper handling and safety measures .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Known for its antimicrobial activity.
1,3,4-Thiadiazole derivatives: Known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
4-methyl-5-propylsulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2/c1-3-4-9-6-5(2)7-8-10-6/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKOVLHVWUYOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(N=NS1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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